molecular formula C26H22N2O2 B10821079 (R)-sirtinol

(R)-sirtinol

Cat. No.: B10821079
M. Wt: 394.5 g/mol
InChI Key: UXJFDYIHRJGPFS-GOSISDBHSA-N
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Description

(R)-sirtinol is a useful research compound. Its molecular formula is C26H22N2O2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Biological Activity

(R)-Sirtinol is a small molecule that has garnered attention for its role as an inhibitor of sirtuin proteins, a family of NAD+-dependent deacetylases implicated in various biological processes, including aging, inflammation, and cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound primarily inhibits sirtuin proteins, particularly SIRT1 and SIRT2. These proteins are involved in deacetylation processes that regulate gene expression, cellular metabolism, and stress responses. By inhibiting these enzymes, this compound alters the acetylation status of various substrates, leading to significant biological effects.

Iron Chelation

Recent studies have highlighted the ability of this compound to act as an intracellular iron chelator. It forms stable complexes with iron ions, which can affect cellular iron homeostasis and impact various iron-dependent processes. For instance, in non-small cell lung cancer (NSCLC) models, this compound treatment resulted in a marked reduction of intracellular labile iron levels, which correlated with reduced cell proliferation and enhanced apoptosis in cancer cells .

Effects on Inflammation

This compound has been shown to modulate inflammatory responses in various cell types. For example, it significantly reduced the expression of adhesion molecules and pro-inflammatory cytokines in human dermal microvascular endothelial cells (HDMEC) stimulated by tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . This suggests that this compound may have therapeutic potential in conditions characterized by chronic inflammation.

Table: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReference
Sirtuin Inhibition Inhibits SIRT1 and SIRT2, affecting gene regulation
Iron Chelation Reduces intracellular labile iron levels
Anti-inflammatory Effects Decreases adhesion molecules and cytokine release
Cytotoxicity in Cancer Induces apoptosis in NSCLC cells
Cell Cycle Arrest Pauses cancer cells in G1 phase

Case Study 1: Anti-Cancer Properties

In a study involving MCF-7 breast cancer cells and H1299 NSCLC cells, this compound demonstrated significant cytotoxic effects. Cells treated with this compound showed increased apoptosis rates and cell cycle arrest at the G1 phase. The study indicated that this compound could enhance the efficacy of traditional chemotherapeutic agents like gemcitabine and cisplatin by sensitizing cancer cells to these treatments .

Case Study 2: Inflammation Reduction

Another investigation focused on the effect of this compound on HDMEC under inflammatory conditions. The results showed that treatment with this compound led to a decrease in the expression of adhesion molecules such as ICAM-1 and reduced the secretion of inflammatory cytokines like IL-6. This suggests a potential role for this compound in managing inflammatory diseases .

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-[(1R)-1-phenylethyl]benzamide

InChI

InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m1/s1

InChI Key

UXJFDYIHRJGPFS-GOSISDBHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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